Arotinolol, (R)-

Pharmacokinetics Chiral Pharmacology Drug Distribution

For PK/PD and chiral assay validation, (R)-arotinolol is essential. It differs from the racemate in protein binding (95.3% vs 84.5%) and metabolic stability, ensuring accurate enantiomer-specific quantification. Using racemic arotinolol introduces confounding pharmacologic variables. Pure (R)-isomer is required for developing reliable enantioselective HPLC/LC-MS/MS methods and dissecting α/β-blockade mechanisms.

Molecular Formula C15H21N3O2S3
Molecular Weight 371.5 g/mol
CAS No. 92075-58-6
Cat. No. B15347907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArotinolol, (R)-
CAS92075-58-6
Molecular FormulaC15H21N3O2S3
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
InChIInChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m1/s1
InChIKeyBHIAIPWSVYSKJS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Arotinolol (CAS 92075-58-6): A Chiral Intermediate for Stereoselective Beta-Blocker Research and Development


(R)-Arotinolol (CAS 92075-58-6) is the (R)-(−) enantiomer of the mixed α/β-adrenergic receptor blocker arotinolol, a thiopropanolamine derivative marketed clinically as the racemic mixture (Almarl) for hypertension and essential tremor [1]. As a chiral intermediate, (R)-arotinolol is a key component in the synthesis and analysis of the racemic drug, exhibiting distinct pharmacodynamic and pharmacokinetic properties compared to its (S)-(+) counterpart, including differences in protein binding and metabolic fate [2].

Why (R)-Arotinolol (CAS 92075-58-6) Cannot Be Substituted with Racemic Arotinolol or Other Beta-Blockers in Chiral Research


Generic substitution with racemic arotinolol or other beta-blockers is inadequate for applications requiring stereochemical purity or enantiomer-specific investigation. (R)-Arotinolol and its (S)-(+) counterpart exhibit significant stereoselectivity in protein binding, red blood cell distribution, and metabolism [1]. Using the racemate introduces a second, pharmacologically distinct enantiomer that confounds data interpretation in pharmacokinetic, pharmacodynamic, and toxicological studies. Furthermore, the alpha/beta blockade ratio of arotinolol (approximately 1:8) differs substantially from other mixed blockers like labetalol (approximately 1:3), precluding direct substitution even at the class level [2].

Quantitative Differentiation of (R)-Arotinolol (CAS 92075-58-6) from Its Enantiomer and Class Comparators


Enantioselective Protein Binding: (R)-Arotinolol Exhibits 10.8% Higher Plasma Protein Binding Than (S)-Arotinolol

In studies of arotinolol stereoselectivity, (R)-arotinolol demonstrates significantly higher binding to serum proteins compared to its (S)-enantiomer. This differential binding impacts the free fraction of the drug available for pharmacological activity and elimination [1].

Pharmacokinetics Chiral Pharmacology Drug Distribution

Enantioselective Metabolism and Excretion: (R)-Arotinolol is Excreted Unchanged While (S)-Arotinolol Undergoes Extensive Metabolism

The metabolic and excretory pathways of arotinolol are highly stereoselective. (R)-Arotinolol remains largely unchanged and is eliminated in urine, whereas (S)-arotinolol is subject to significant metabolic transformation [1]. This distinction is critical for understanding the in vivo persistence and bioanalytical measurement of each enantiomer.

Drug Metabolism ADME Chiral Pharmacology

Differential Red Blood Cell Distribution: (S)-Arotinolol, Not (R)-Arotinolol, is Highly Retained in Erythrocytes

The stereospecificity of arotinolol is evident in its distribution to red blood cells. (S)-Arotinolol is highly retained in erythrocytes, a property not shared by (R)-arotinolol [1]. This differential partitioning can influence the measured plasma concentration and apparent volume of distribution for each enantiomer.

Pharmacokinetics Chiral Pharmacology Blood Distribution

Chiral Separation Resolution: Arotinolol Enantiomers Achieve a Resolution (Rs) of 2.09, Distinct from Propranolol (1.37) and Carvedilol (4.70)

In a comparative HPLC-MS/MS study using a Chiralpak AD-H column, the enantiomeric resolution (Rs) for arotinolol was determined to be 2.09. This value is intermediate between the lower resolution of propranolol (Rs = 1.37) and the higher resolution of carvedilol (Rs = 4.70), and distinct from metoprolol (Rs = 1.80) [1]. This specific chromatographic behavior is critical for selecting appropriate analytical conditions.

Chiral Chromatography Analytical Chemistry Beta-Blockers

Alpha/Beta Blockade Ratio: Racemic Arotinolol's Alpha-Blockade Potency is One-Eighth of Its Beta-Blockade Potency, a Distinct Profile from Labetalol

The alpha- and beta-adrenoceptor blocking potencies of racemic arotinolol were assessed in human subjects. The mean ratio of alpha to beta components was calculated as 7.88, indicating alpha-blockade is approximately one-eighth that of beta-blockade [1]. This ratio differs markedly from labetalol, where the alpha:beta blockade ratio is reported as 1:3 [2].

Adrenergic Pharmacology Beta-Blockers Mixed Antagonists

Lack of Stereoselective Pharmacokinetics in Rats: (R)- and (S)-Arotinolol Exhibit Similar Plasma Profiles in Rodent Models

A stereoselective pharmacokinetic study in rats following oral administration of racemic arotinolol revealed no significant stereoselectivity in the plasma concentration-time profiles of the two enantiomers. The method, which achieved baseline resolution of R- and S-arotinolol within 11 minutes using a CHIRALPAK AD-H column, showed that both enantiomers had similar pharmacokinetic parameters, with intra-day precision for R-(−)-arotinolol ranging from 5.6% to 8.9% [1].

Preclinical Pharmacokinetics Chiral Pharmacology Bioanalytical Method Validation

High-Impact Research and Industrial Applications for (R)-Arotinolol (CAS 92075-58-6)


Enantioselective Pharmacokinetic and ADME Studies

(R)-Arotinolol is the requisite standard for investigating the stereoselective absorption, distribution, metabolism, and excretion (ADME) of arotinolol. The distinct protein binding (95.3% vs. 84.5%) and metabolic stability of (R)-arotinolol [1] necessitate its use to accurately quantify enantiomer-specific exposure and clearance in preclinical species and human biomatrices.

Chiral Analytical Method Development and Validation

Pure (R)-arotinolol serves as an essential reference standard for developing and validating enantioselective HPLC and LC-MS/MS methods. The known chiral resolution behavior (Rs = 2.09) on amylose-based stationary phases [2] allows analysts to optimize separation conditions and confirm method specificity for quantifying (R)-arotinolol in plasma [3] and other matrices.

In Vitro Receptor Binding and Functional Assays for Enantiomer-Specific Pharmacology

To dissect the pharmacological contributions of each enantiomer to the overall mixed α/β-blockade profile, (R)-arotinolol is required. While the racemate exhibits an alpha:beta blockade ratio of 1:8 [4], the specific activity of the (R)-enantiomer at β1-, β2-, and α1-adrenoceptors can only be determined using the isolated, pure compound in radioligand binding and functional assays.

Toxicological Assessment of Enantiomer-Specific Effects

The differential metabolic fate and protein binding of (R)-arotinolol compared to (S)-arotinolol [1] implies that each enantiomer may contribute differently to the overall safety profile. Pure (R)-arotinolol is necessary for in vitro cytotoxicity screens and in vivo toxicology studies designed to evaluate enantiomer-specific adverse effects, particularly those related to off-target interactions or metabolite-mediated toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arotinolol, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.